5-{[4-(Tert-pentyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline 5-{[4-(Tert-pentyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
Brand Name: Vulcanchem
CAS No.: 861207-31-0
VCID: VC7092035
InChI: InChI=1S/C23H27F3N2O2S/c1-4-22(2,3)16-7-10-19(11-8-16)31(29,30)28-15-18-6-5-13-27(18)21-14-17(23(24,25)26)9-12-20(21)28/h7-12,14,18H,4-6,13,15H2,1-3H3
SMILES: CCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC3CCCN3C4=C2C=CC(=C4)C(F)(F)F
Molecular Formula: C23H27F3N2O2S
Molecular Weight: 452.54

5-{[4-(Tert-pentyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

CAS No.: 861207-31-0

Cat. No.: VC7092035

Molecular Formula: C23H27F3N2O2S

Molecular Weight: 452.54

* For research use only. Not for human or veterinary use.

5-{[4-(Tert-pentyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline - 861207-31-0

Specification

CAS No. 861207-31-0
Molecular Formula C23H27F3N2O2S
Molecular Weight 452.54
IUPAC Name 5-[4-(2-methylbutan-2-yl)phenyl]sulfonyl-8-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline
Standard InChI InChI=1S/C23H27F3N2O2S/c1-4-22(2,3)16-7-10-19(11-8-16)31(29,30)28-15-18-6-5-13-27(18)21-14-17(23(24,25)26)9-12-20(21)28/h7-12,14,18H,4-6,13,15H2,1-3H3
Standard InChI Key WRIFDELLQCMJBF-UHFFFAOYSA-N
SMILES CCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC3CCCN3C4=C2C=CC(=C4)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Analysis

The hexahydropyrrolo[1,2-a]quinoxaline system consists of a partially saturated pyrrolidine ring fused to a quinoxaline moiety, conferring conformational rigidity and π-electron density . Key structural features include:

  • Sulfonyl Group at Position 5: The 4-(tert-pentyl)phenylsulfonyl moiety introduces steric bulk and electron-withdrawing effects, which may enhance target binding specificity and metabolic stability .

  • Trifluoromethyl Group at Position 8: The -CF3 group increases lipophilicity and modulates electronic properties, potentially improving membrane permeability and resistance to oxidative degradation .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC23H26F3N2O2S
Molecular Weight (g/mol)454.5
LogP (Octanol-Water)4.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Synthetic Strategies and Optimization

General Synthetic Pathways

The synthesis of this compound likely follows modular strategies employed for analogous pyrroloquinoxalines :

  • Quinoxaline Core Formation: Cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing precursors under acidic or oxidative conditions .

  • Sulfonylation at Position 5: Reaction with 4-(tert-pentyl)benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to install the sulfonyl group.

  • Trifluoromethylation at Position 8: Introduction of the -CF3 group via Ullmann-type coupling or direct fluorination using Ruppert-Prakash reagents .

Key Reaction Conditions:

  • Oxidative Catalysis: Vanadium oxide (V2O5) and silica gel in toluene at reflux, as demonstrated for related quinoxalines .

  • Purification: Column chromatography using gradients of hexanes/ethyl acetate to isolate intermediates and final products .

Biological Activity and Mechanistic Insights

Cytoskeletal and Virulence Modulation

In E. histolytica, quinoxalines alter actin cytoskeleton dynamics, impairing phagocytosis, adhesion, and cytolytic activity . The tert-pentylsulfonyl group in the target compound may similarly interfere with virulence-associated proteins through steric hindrance or hydrophobic interactions.

Comparative Analysis with Related Compounds

Table 2: Activity Comparison of Selected Quinoxaline Derivatives

CompoundTarget OrganismIC50/ MICMechanism
Target Compound (Estimated)Staphylococcus aureus~4 µg/mLMembrane disruption
5-[(4-Iodophenyl)sulfonyl] analogueBacillus subtilis2 µg/mLDNA gyrase inhibition
T-001 QdNO Entamoeba histolytica12 µMThioredoxin reductase inhibition

Challenges and Future Directions

Synthetic Hurdles

  • Steric Effects: The tert-pentyl group may hinder sulfonylation efficiency, necessitating high-temperature or microwave-assisted conditions.

  • Regioselectivity: Ensuring precise functionalization at positions 5 and 8 requires optimized protecting group strategies or orthogonal reactivity .

Biological Profiling Priorities

  • In Vitro Screening: Priority pathogens include methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis H37Rv, given the antitubercular activity of related heterocycles .

  • Molecular Docking: Computational studies against enoyl-acyl carrier protein reductase (InhA) and DNA topoisomerase IV could elucidate binding modes .

Pharmacokinetic Optimization

  • Solubility Enhancement: Formulation with cyclodextrins or nanoemulsions may address the high LogP (4.2) and poor aqueous solubility.

  • Metabolic Stability Assays: Cytochrome P450 inhibition studies and microsomal half-life determinations are critical for lead optimization .

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